

An In-depth Technical Guide on (5-Phenylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (5-Phenylpyridin-3-yl)methanol

Cat. No.: B180415

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

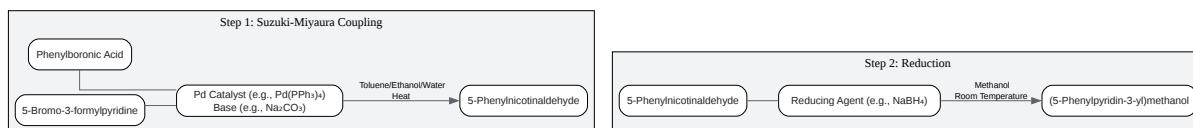
Disclaimer: As of the latest search, the specific crystal structure of **(5-Phenylpyridin-3-yl)methanol** is not publicly available in crystallographic databases. This guide, therefore, focuses on its synthesis, characterization based on analogous compounds, and the potential biological significance of the phenylpyridine scaffold, providing a valuable resource for researchers interested in this molecule.

Introduction

(5-Phenylpyridin-3-yl)methanol is a heterocyclic compound featuring a pyridine ring substituted with a phenyl group and a hydroxymethyl group. This molecular scaffold is of significant interest in medicinal chemistry and materials science due to the diverse biological activities exhibited by phenylpyridine derivatives. These activities include potential applications as anticancer agents, insecticides, and inhibitors of various enzymes.^{[1][2][3]} The strategic placement of the phenyl and hydroxymethyl groups on the pyridine ring offers multiple sites for further functionalization, making it a versatile building block for the synthesis of more complex molecules.

Physicochemical Properties

While detailed experimental data for **(5-Phenylpyridin-3-yl)methanol** is scarce, some of its fundamental properties can be found in chemical supplier databases.


Property	Value	Source
CAS Number	187392-96-7	[4]
Molecular Formula	C ₁₂ H ₁₁ NO	[5]
Molecular Weight	185.226 g/mol	[5]
Topological Polar Surface Area	33.1 Å ²	[5]
Hydrogen Bond Acceptor Count	2	[5]
Rotatable Bond Count	2	[5]

Synthesis and Experimental Protocols

A common and effective method for the synthesis of phenylpyridine derivatives is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a halo-pyridine and a phenylboronic acid derivative. Following the coupling, a reduction of a carbonyl group can yield the desired methanol functionality.

Proposed Synthetic Pathway

A plausible two-step synthesis for **(5-Phenylpyridin-3-yl)methanol** is outlined below. This pathway involves the Suzuki-Miyaura coupling of a bromopyridine derivative with phenylboronic acid, followed by the reduction of the resulting aldehyde.

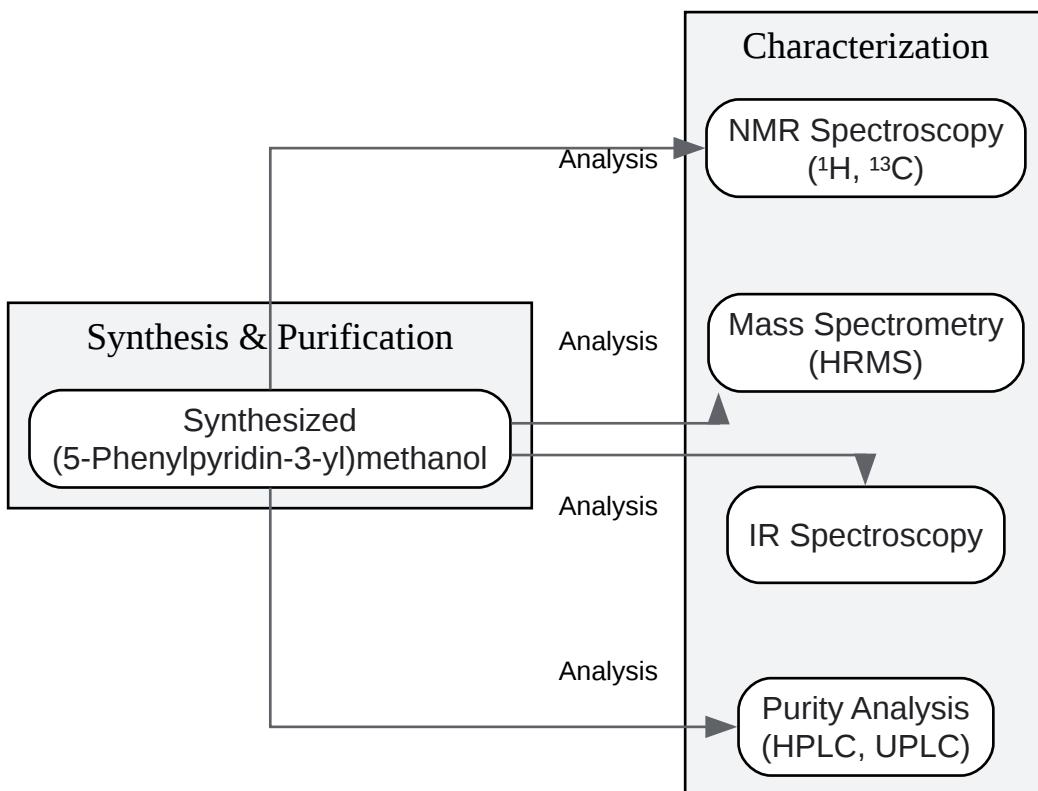
[Click to download full resolution via product page](#)

A proposed two-step synthesis of **(5-Phenylpyridin-3-yl)methanol**.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general procedure adapted from the synthesis of similar phenylpyridine compounds.^[6]

- **Reaction Setup:** To a round-bottom flask, add 5-bromo-3-formylpyridine (1.0 eq), phenylboronic acid (1.2 eq), and a base such as sodium carbonate (2.0 eq).
- **Solvent and Catalyst Addition:** Add a solvent mixture, for example, a 3:1 ratio of toluene and ethanol, followed by the addition of a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
- **Reaction Execution:** The reaction mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature of 80-100 °C for several hours.
- **Work-up:** After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- **Purification:** The crude product, 5-phenylnicotinaldehyde, is then purified by column chromatography on silica gel.


Experimental Protocol: Reduction of Aldehyde

- **Dissolution:** Dissolve the purified 5-phenylnicotinaldehyde in methanol in a round-bottom flask.
- **Reduction:** Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise with stirring.
- **Quenching:** After the reaction is complete (monitored by TLC), the reaction is quenched by the slow addition of water.
- **Extraction:** The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

- Purification: The final product, **(5-Phenylpyridin-3-yl)methanol**, can be purified by recrystallization or column chromatography.

Characterization

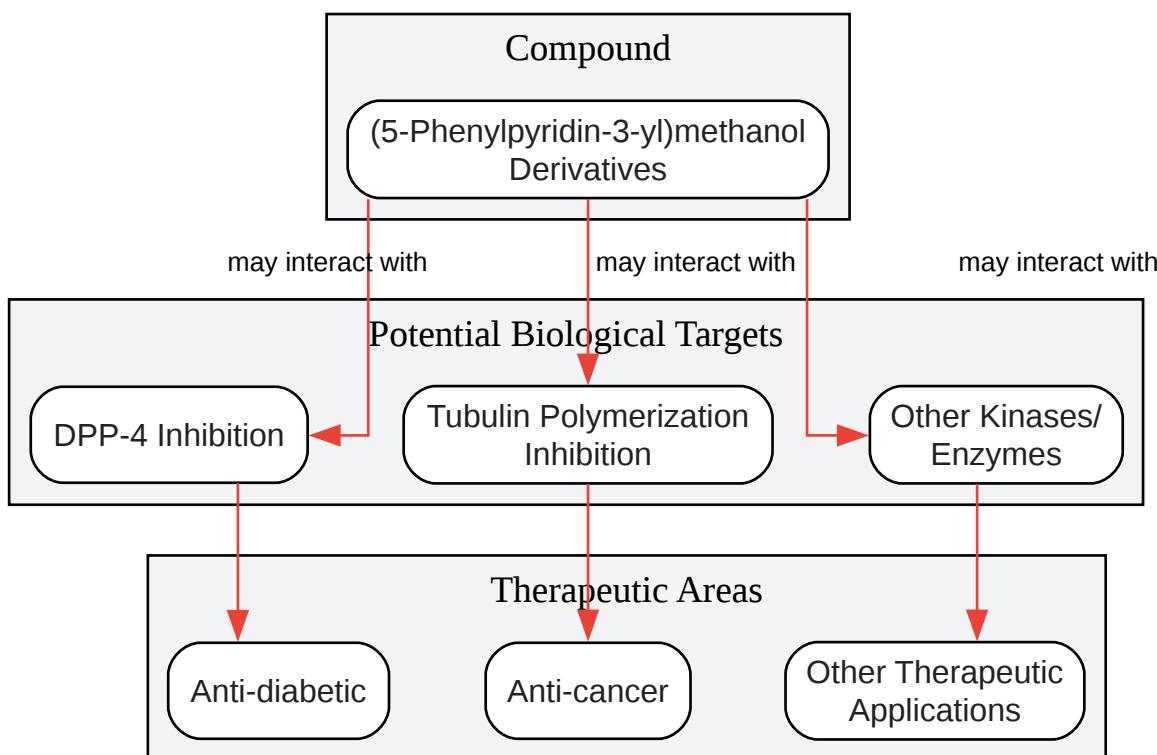
While a definitive crystal structure is not available, the identity and purity of synthesized **(5-Phenylpyridin-3-yl)methanol** would be confirmed using a suite of spectroscopic and analytical techniques.

[Click to download full resolution via product page](#)

Workflow for the characterization of **(5-Phenylpyridin-3-yl)methanol**.

Expected Spectroscopic Data:

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the phenyl and pyridine rings, a singlet for the benzylic protons of the CH₂OH group, and a broad singlet for the hydroxyl proton.[7][8]


- ^{13}C NMR: The carbon NMR spectrum would display distinct signals for each of the carbon atoms in the phenyl and pyridine rings, as well as a signal for the methylene carbon.[9]
- IR Spectroscopy: The infrared spectrum should exhibit a broad absorption band in the region of 3200-3600 cm^{-1} corresponding to the O-H stretching of the alcohol, and characteristic peaks for C-H and C=C/C=N stretching of the aromatic rings.[8]
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental composition of the molecule.[6]

Biological Activities of Phenylpyridine Derivatives

Derivatives of phenylpyridine are known to possess a wide range of biological activities, suggesting that **(5-Phenylpyridin-3-yl)methanol** could be a valuable precursor for the development of new therapeutic agents.

Potential Signaling Pathway Involvement

While the specific targets of **(5-Phenylpyridin-3-yl)methanol** are unknown, related compounds have been shown to interact with various biological pathways. For instance, some phenylpyridine derivatives act as inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4), which is a target for type 2 diabetes treatment.[10] Others have shown potential as anticancer agents by inhibiting tubulin polymerization or other cellular processes.[3]

[Click to download full resolution via product page](#)

Potential biological targets of phenylpyridine derivatives.

Conclusion

Although the crystal structure of **(5-Phenylpyridin-3-yl)methanol** remains to be determined, its synthesis is achievable through established synthetic methodologies such as the Suzuki-Miyaura coupling. The phenylpyridine scaffold is a cornerstone in the development of new bioactive molecules, and therefore, **(5-Phenylpyridin-3-yl)methanol** represents a valuable building block for drug discovery and materials science. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 187392-96-7|(5-Phenylpyridin-3-yl)methanol|BLD Pharm [bldpharm.com]
- 5. Page loading... [wap.guidechem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Phenyl(pyridin-2-yl)methanol | C₁₂H₁₁NO | CID 315585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide on (5-Phenylpyridin-3-yl)methanol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b180415#crystal-structure-of-5-phenylpyridin-3-yl-methanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com